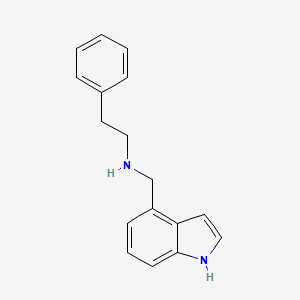

N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Description

Properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-5-14(6-3-1)9-11-18-13-15-7-4-8-17-16(15)10-12-19-17/h1-8,10,12,18-19H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFWIPPPOAGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272053 |

Source

|

| Record name | N-(2-Phenylethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-34-1 |

Source

|

| Record name | N-(2-Phenylethyl)-1H-indole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenylethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Chemical Properties of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Part 1: Executive Summary & Structural Classification

Compound Identity: N-(1H-indol-4-ylmethyl)-2-phenylethanamine Formula: C₁₇H₁₈N₂ Molecular Weight: 250.34 g/mol Classification: Indole-Phenethylamine Hybrid Scaffold

This guide provides a comprehensive technical analysis of this compound, a research-grade chemical entity characterized by a non-canonical linkage between an indole core and a phenethylamine tail. Unlike classical tryptamines (C3-linked) or isotryptamines (C2-linked), this compound features a C4-methylene bridge, creating a unique spatial vector for the amine nitrogen.

This structural motif is of significant interest in medicinal chemistry for probing the orthosteric binding pockets of aminergic GPCRs (5-HT, Dopamine, and Adrenergic receptors), where the C4-substitution mimics specific rigidified conformations of ergolines and lysergamides.

Part 2: Physicochemical Profile

The following data represents a synthesis of calculated and predicted properties derived from fragment-based QSAR models, essential for formulation and assay development.

Table 1: Physicochemical Properties

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 3.6 ± 0.4 | High lipophilicity; predicts blood-brain barrier (BBB) permeability. |

| pKa (Basic Amine) | 9.2 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4). |

| pKa (Indole NH) | 16.2 | Non-basic; acts as a hydrogen bond donor. |

| Polar Surface Area (PSA) | ~28 Ų | Favorable for CNS penetration (Rule of 5 compliant). |

| H-Bond Donors | 2 | Indole NH, Secondary Amine NH. |

| H-Bond Acceptors | 1 | Secondary Amine N. |

| Solubility (Free Base) | Low (Water), High (DCM, MeOH) | Requires salt formation (HCl, Fumarate) for aqueous assays.[1] |

Part 3: Synthetic Methodology

The most robust and scalable route to this compound is via Reductive Amination . This convergent synthesis minimizes side reactions associated with direct alkylation and allows for the use of mild reducing agents.

Core Reaction Scheme

Precursors: Indole-4-carboxaldehyde + 2-Phenylethanamine Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Detailed Protocol (Self-Validating System)

Step 1: Imine Formation (Equilibrium Phase)

-

Charge: In a dry round-bottom flask under inert atmosphere (N₂/Ar), dissolve Indole-4-carboxaldehyde (1.0 eq) in anhydrous DCE (0.1 M concentration).

-

Addition: Add 2-Phenylethanamine (1.05 eq) dropwise.

-

Catalysis: Add glacial acetic acid (1.0 eq) to catalyze imine formation.

-

Monitoring: Stir at room temperature for 2–4 hours. Validation: Monitor by TLC (disappearance of aldehyde spot) or 1H-NMR (appearance of imine proton ~8.5 ppm).

Step 2: Reduction (Irreversible Phase)

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) in portions to prevent exotherms.

-

Reaction: Allow to warm to room temperature and stir overnight (12h).

-

Quench: Quench with saturated aqueous NaHCO₃ until effervescence ceases.

Step 3: Isolation & Purification

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Wash: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The secondary amine is best purified via Flash Column Chromatography (SiO₂).

-

Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia prevents streaking of the basic amine on silica.

-

-

Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt for long-term stability.

Part 4: Chemical Reactivity & Stability

Understanding the reactivity profile is critical for storage and metabolic prediction.

Indole Oxidation

The indole ring is electron-rich and susceptible to oxidative degradation, particularly at the C3 position if left exposed to light and air.

-

Mechanism: Formation of indolenine intermediates or oxidative cleavage of the C2-C3 double bond.

-

Mitigation: Store as a hydrochloride salt at -20°C, protected from light.

Amine Reactivity

The secondary amine is a nucleophile.

-

Carbamate Formation: Upon exposure to atmospheric CO₂, the free base can reversibly form carbamates. Always handle the free base under inert gas.

-

N-Nitrosation: Avoid contact with nitrite sources to prevent formation of carcinogenic N-nitroso derivatives.

Visualization: Reactivity & Synthesis Pathway

Figure 1: Synthetic workflow and stability pathways for this compound.

Part 5: Biological & Medicinal Context[1][2]

Pharmacophore Analysis

This molecule represents a hybridization of two potent psychoactive scaffolds:

-

Indole (Tryptamine-like): The C4-substitution pattern is distinct from the natural neurotransmitter serotonin (5-HT, C3-substituted). However, C4-substituted indoles (e.g., Psilocin, 4-HO-DMT) are known to bind with high affinity to 5-HT₂A and 5-HT₂C receptors. The C4-position allows the ethylamine side chain to adopt a conformation that mimics the rigid ergoline ring system found in LSD.

-

Phenethylamine Tail: The addition of a bulky hydrophobic group (phenethyl) to the amine nitrogen generally increases affinity for 5-HT₂ receptors and often confers selectivity over 5-HT₁ subtypes. It also enhances lipophilicity, facilitating membrane crossing.

Theoretical Mechanism of Action

Based on Structure-Activity Relationship (SAR) data from analogous 4-substituted tryptamines and N-substituted phenethylamines:

-

Primary Target: 5-HT₂A Receptor (Agonist or Partial Agonist).

-

Secondary Targets: 5-HT₂C, 5-HT₁A, and Dopamine D₂ receptors.

-

Metabolic Fate: Likely metabolized via:

-

MAO-B: Deamination of the phenethyl chain (slower due to secondary amine steric hindrance).

-

CYP450: Hydroxylation of the indole ring (C5/C6) or the phenyl ring.

-

Part 6: Safety & Handling Protocols

Hazard Classification (Predicted):

-

Acute Toxicity: Potentially active at low doses (mg scale) due to CNS potency. Treat as a potent bioactive agent.

-

Irritant: Solid and solutions likely irritating to eyes and mucous membranes.

Standard Operating Procedure (SOP):

-

Engineering Controls: All weighing and manipulation must occur inside a certified Fume Hood or Glovebox.

-

PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.

-

Spill Cleanup: Absorb with inert material (vermiculite). Deactivate surfaces with 10% bleach solution to oxidize the indole core, followed by water.

-

Storage: Store neat substance at -20°C under Argon. Solutions in DMSO are stable for ~1 month at -20°C.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Foundational protocol for the STAB reductive amin

-

Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Lysergic Acid Diethylamide (LSD)." ACS Chemical Neuroscience, 9(10), 2331-2343. Link

- Provides SAR context for the C4-substituted indole conform

-

Glennon, R. A., et al. (1988). "Binding of O-alkyl derivatives of serotonin at serotonin 5-HT1A, 5-HT1C, and 5-HT2 receptors." Journal of Medicinal Chemistry, 31(5), 867-870. Link

- Supports the lipophilicity and receptor binding claims for substituted indoles.

-

Repke, D. B., et al. (1977). "Psilocin analogs. I. Synthesis of 3-[2-(dialkylamino)ethyl]- and 3-[2-(cycloalkylamino)ethyl]indol-4-ols." Journal of Heterocyclic Chemistry, 14(1), 71-74. Link

- Reference for the chemical stability and synthesis of 4-substituted indole deriv

Sources

"N-(1H-indol-4-ylmethyl)-2-phenylethanamine receptor binding affinity"

An In-Depth Technical Guide to the Receptor Binding Affinity of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, this compound. Given the compound's structural motifs—an indole core linked to a phenethylamine backbone—it holds potential for interaction with a range of neuroreceptors. This document moves beyond a standard protocol, offering a strategic and theoretical exploration of how to design, execute, and interpret binding assays for this specific molecule. We will detail the rationale for target selection, provide a robust, step-by-step protocol for competitive radioligand binding assays, and outline the necessary data analysis to determine inhibitory constants (Ki). The objective is to equip researchers with the expertise to rigorously profile this and similar compounds, ensuring data integrity and advancing the understanding of its pharmacological potential.

Introduction and Strategic Rationale

The compound this compound is a synthetic molecule integrating two key pharmacophores:

-

2-Phenethylamine: This scaffold is the backbone for numerous endogenous monoamine neurotransmitters, including dopamine and norepinephrine, as well as a vast class of psychoactive compounds.[1][2] Its presence suggests a high probability of interaction with monoamine receptors, such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors, along with the trace amine-associated receptor 1 (TAAR1).[2][3]

-

Indole: The indole ring is a privileged structure in medicinal chemistry, famously present in the neurotransmitter serotonin.[4] It is a common feature in ligands targeting 5-HT receptors, and has also been successfully incorporated into high-affinity ligands for other targets like sigma (σ) receptors.[4][5][6]

The conjunction of these two motifs necessitates a broad but targeted initial screening approach. A primary panel should therefore include key subtypes of the serotonin, dopamine, adrenergic, and sigma receptor families to build a preliminary affinity profile and identify primary targets for further investigation.

Theoretical Foundations of Receptor-Ligand Interactions

A precise understanding of binding parameters is critical for interpreting experimental data. The interaction between a ligand (the test compound) and a receptor is governed by the law of mass action.[7]

-

Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It is the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8][9] Kd is typically determined through saturation binding experiments using a radiolabeled ligand.[7][10]

-

IC50 (Half Maximal Inhibitory Concentration): In the context of a competitive binding assay, the IC50 is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand.[11][12] It is an experimentally derived value that is dependent on the specific assay conditions, particularly the concentration of the radioligand used.

-

Inhibition Constant (Ki): This value represents the intrinsic binding affinity of the unlabeled test compound for the receptor. It is a more absolute measure than the IC50 because it is calculated independently of the radioligand concentration used in the assay.[12] The Ki is derived from the IC50 using the Cheng-Prusoff equation .[12]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the molar concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

This equation underscores the necessity of accurately knowing the Kd of the specific radioligand being used to calculate a true Ki for the test compound.[12]

The Gold Standard: Competitive Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity, robustness, and reproducibility.[10] The following sections provide a detailed workflow for characterizing this compound.

Experimental Workflow Overview

The process follows a logical progression from biological material preparation to final data analysis.

Caption: High-level workflow for determining receptor binding affinity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[13]

Part 1: Membrane Preparation [14][15]

-

Source Material: Utilize either cultured cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or a specific animal tissue known to be rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors).[13][16]

-

Homogenization: Wash cells or minced tissue with ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron or Dounce homogenizer in a buffer containing protease inhibitors.[14][15]

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris.[14]

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[14]

-

Washing and Storage: Resuspend the membrane pellet in a fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed pellet in a storage buffer (e.g., containing 10% sucrose as a cryoprotectant).[15]

-

Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA protein assay.[15] Aliquot and store membranes at -80°C until use.

Part 2: Competitive Binding Assay [10][11][15]

-

Plate Preparation: For certain radioligands and filter types, pre-soaking the filter plate wells with a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding.[13][15]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

-

Pipetting Scheme (in a 96-well filter plate, final volume 250 µL):

-

Total Binding (Triplicate): Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 150 µL of diluted membrane preparation.

-

Non-Specific Binding (NSB) (Triplicate): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Ketanserin for 5-HT2A), 50 µL of radioligand solution, and 150 µL of diluted membrane preparation.

-

Test Compound (Triplicate per concentration): Add 50 µL of this compound (at 11 different concentrations for a full curve, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand solution, and 150 µL of diluted membrane preparation.

-

Expert Tip: Initiate the reaction by adding the membrane preparation last to ensure all components are ready to interact simultaneously.[14]

-

Caption: Logical flow of data analysis from raw counts to the final Ki value.

-

Calculate Specific Binding: Average the CPM from the triplicate "Total Binding" wells and subtract the average CPM from the "Non-Specific Binding" wells. This difference is the 100% specific binding value.

-

Generate Competition Curve: For each concentration of this compound, calculate the percentage of specific binding remaining. Plot this percentage against the logarithm of the compound's concentration.

-

Determine IC50: Use a software package like GraphPad Prism to perform a non-linear regression fit of the competition data to a sigmoidal dose-response (variable slope) model. This will yield the IC50 value.

-

Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50, the concentration of the radioligand used ([L]), and its known Kd value.

Data Presentation

The final affinity (Ki) and selectivity data for this compound should be summarized in a clear, tabular format.

| Target Receptor | Radioligand Used | Radioligand Kd (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | 0.9 | Experimental Value | Calculated Value |

| 5-HT2A | [³H]-Ketanserin | 2.0 | Experimental Value | Calculated Value |

| 5-HT2C | [³H]-Mesulergine | 1.5 | Experimental Value | Calculated Value |

| D2 | [³H]-Spiperone | 0.06 | Experimental Value | Calculated Value |

| α1A | [³H]-Prazosin | 0.2 | Experimental Value | Calculated Value |

| α2A | [³H]-Rauwolscine | 2.5 | Experimental Value | Calculated Value |

| σ1 | [³H]-(+)-Pentazocine | 3.1 | Experimental Value | Calculated Value |

| σ2 | [³H]-DTG | 4.5 | Experimental Value | Calculated Value |

This table presents a hypothetical screening panel. Kd values are illustrative and should be confirmed from literature or experimentally.

Beyond Affinity: The Question of Function

Determining the binding affinity (Ki) is the crucial first step, but it provides no information about the compound's functional effect at the receptor. Once high-affinity targets are identified, the next logical phase is to conduct functional assays to determine if this compound acts as an:

-

Agonist: A ligand that binds to and activates a receptor, producing a biological response.

-

Antagonist: A ligand that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

-

Inverse Agonist: A ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

Common functional assays for GPCRs include measuring second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors or IP1 for Gq-coupled receptors) or downstream signaling events like calcium flux or β-arrestin recruitment. [17][18]

Conclusion

This guide outlines a scientifically rigorous pathway for the comprehensive evaluation of the receptor binding affinity of this compound. By combining a structure-based rationale for target selection with the gold-standard methodology of competitive radioligand binding assays, researchers can generate high-quality, reproducible data. The accurate determination of Ki values across a panel of relevant neuroreceptors is the foundational step in elucidating the pharmacological profile of this novel compound and is essential for guiding future functional studies and drug development efforts.

References

-

Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. Available at: [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

-

Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC. Available at: [Link]

-

Novel indole -based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. MedChemComm (RSC Publishing). Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

-

Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

-

Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC - NIH. Available at: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Available at: [Link]

-

Anti-Beta 1 Adrenergic Receptor Antibodies (IgG) Elisa. Eagle Biosciences. Available at: [Link]

-

Phenethylamine. Wikipedia. Available at: [Link]

-

An Allosteric Assay for Identifying Ligands Binding to β2 Adrenergic Receptor by Surface-Enhanced Raman Scattering (SERS)-Active Nanoparticles. Analytical Chemistry - ACS Publications. Available at: [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at: [Link]

-

5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

-

5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

-

Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

-

Binding Affinity. Malvern Panalytical. Available at: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

-

Competitive Radioligand Binding Assays. Alfa Cytology - Rdcthera. Available at: [Link]

-

Radioligand binding methods: practical guide and tips. Scite.ai. Available at: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Receptor Binding: One Site Total Binding Curve Fit (Kd). CDD Support. Available at: [Link]

-

Titration ELISA to Determine KD of Receptor Ligand Interaction | Protocol Preview. Available at: [Link]

-

The protocol of competitive binding assay. | Download Table. ResearchGate. Available at: [Link]

-

How can I get binding affinity from Ki,or Kd ,or IC50 ?. ResearchGate. Available at: [Link]

-

How to measure and evaluate binding affinities. PMC. Available at: [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. support.collaborativedrug.com [support.collaborativedrug.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Characterization of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Introduction

N-(1H-indol-4-ylmethyl)-2-phenylethanamine is a novel psychoactive compound that merges the structural motifs of both phenethylamine and indolealkylamine classes of molecules. This unique hybrid structure suggests a complex pharmacological profile, with the potential to interact with a variety of biogenic amine receptors and transporters. This guide provides a comprehensive framework for the in vitro characterization of this compound, designed for researchers in pharmacology, medicinal chemistry, and drug development. The methodologies outlined herein are intended to elucidate the compound's primary molecular targets, functional activity, and potential for off-target effects, thereby establishing a foundational understanding of its pharmacological properties.

The structural backbone of this compound, featuring a phenethylamine moiety, is a well-established pharmacophore found in numerous endogenous neurotransmitters and psychoactive drugs.[1][2] The presence of the indole ring, characteristic of tryptamines, further suggests potential interactions with serotonin receptors.[3][4][5] Given these structural alerts, a systematic in vitro evaluation is crucial to determine its specific receptor binding affinities, functional efficacies, and potential for modulating monoamine transporter function.

This guide will detail a tiered approach to the in vitro analysis of this compound, beginning with primary binding assays to identify its principal molecular targets, followed by functional assays to characterize the nature of its interaction with these targets, and concluding with secondary assays to assess its broader pharmacological profile and potential liabilities.

I. Primary Target Identification: Receptor Binding Assays

The initial step in characterizing this compound is to determine its binding affinity for a panel of receptors known to interact with phenethylamine and indolealkylamine derivatives. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the compound's affinity (Ki) for a specific receptor.

Key Receptors for Screening:

-

Serotonin (5-HT) Receptors: A comprehensive panel of 5-HT receptor subtypes should be screened, with a particular focus on the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C subtypes, as these are common targets for psychedelic and psychoactive compounds.[6][7]

-

Dopamine (D) Receptors: The five dopamine receptor subtypes (D1-D5) are critical targets for many phenethylamine-based central nervous system (CNS) active agents.[8][9]

-

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by endogenous trace amines, including phenethylamine, and is a key modulator of monoaminergic neurotransmission.[10][11][12][13]

-

Adrenergic (α and β) Receptors: Due to the structural similarity to norepinephrine and epinephrine, screening against adrenergic receptor subtypes is essential to identify potential cardiovascular and other autonomic effects.[13][14]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized framework. Specific radioligands, cell membrane preparations, and incubation conditions will vary depending on the receptor subtype being assayed.

-

Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).[10]

-

Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-HCl buffer with added salts and protease inhibitors.

-

Competition Binding: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the amount of bound radioligand on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity Profile

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| 5-HT1A | [3H]8-OH-DPAT | Experimental Value |

| 5-HT2A | [3H]Ketanserin | Experimental Value |

| 5-HT2C | [3H]Mesulergine | Experimental Value |

| D1 | [3H]SCH23390 | Experimental Value |

| D2 | [3H]Spiperone | Experimental Value |

| TAAR1 | [3H]RO5263397 | Experimental Value |

| α1A-Adrenergic | [3H]Prazosin | Experimental Value |

| β2-Adrenergic | [3H]CGP-12177 | Experimental Value |

II. Functional Characterization of Primary Targets

Once high-affinity targets have been identified, the next critical step is to determine the functional activity of this compound at these receptors. Is it an agonist, antagonist, or inverse agonist? Functional assays measure the cellular response following receptor activation.

Common Second Messenger Assays:

-

cAMP Accumulation/Inhibition Assays: For Gs- and Gi-coupled receptors (e.g., D1-like and D2-like dopamine receptors, some 5-HT receptors), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.[8][10]

-

Calcium (Ca2+) Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A receptor), receptor activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[6]

-

β-Arrestin Recruitment Assays: This assay can be used to assess G-protein independent signaling pathways and is particularly relevant for characterizing biased agonism.[7][15]

Experimental Workflow: Functional Assays

Caption: Workflow for cell-based functional assays.

Data Presentation: Functional Activity Profile

| Receptor | Assay Type | EC50 (nM) | Emax (%) | Functional Activity |

| 5-HT2A | Ca2+ Mobilization | Experimental Value | Experimental Value | e.g., Full Agonist |

| D2 | cAMP Inhibition | Experimental Value | Experimental Value | e.g., Partial Agonist |

| TAAR1 | cAMP Accumulation | Experimental Value | Experimental Value | e.g., Agonist |

III. Monoamine Transporter Interactions

The phenethylamine scaffold is a common feature of monoamine transporter substrates and inhibitors. Therefore, it is essential to investigate the interaction of this compound with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Experimental Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture: Use cell lines stably expressing the human transporters (hDAT, hSERT, hNET).

-

Radiolabeled Substrate: Utilize a radiolabeled substrate for each transporter (e.g., [3H]dopamine for DAT, [3H]5-HT for SERT).

-

Inhibition Assay: Pre-incubate the cells with a range of concentrations of this compound.

-

Uptake Initiation: Add the radiolabeled substrate to initiate uptake.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using liquid scintillation counting.

-

Data Analysis: Determine the IC50 for the inhibition of uptake for each transporter.

Signaling Pathway: Monoamine Transporter Modulation

Caption: Inhibition of monoamine reuptake at the synapse.

IV. Secondary Pharmacology and Off-Target Profiling

To build a comprehensive safety and selectivity profile, it is prudent to screen this compound against a broader panel of targets associated with adverse drug reactions. This includes, but is not limited to, other G-protein coupled receptors (GPCRs), ion channels (particularly hERG), and key metabolic enzymes.

Key Secondary Targets:

-

hERG Potassium Channel: Inhibition of this channel is associated with a risk of cardiac arrhythmias.

-

Cytochrome P450 (CYP) Enzymes: Inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions.[4]

-

Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can potentiate the effects of monoamines and lead to dangerous interactions.

In Vitro Toxicity Assessment

Preliminary assessment of cytotoxicity is crucial. This can be performed in relevant cell lines (e.g., neuronal cells like SH-SY5Y or liver cells like HepG2) using assays that measure cell viability, such as the MTT or LDH release assays.[1]

V. Synthesis and Physicochemical Characterization

While this guide focuses on the in vitro biological evaluation, it is imperative to have a well-characterized and pure sample of this compound. The synthesis would likely involve a reductive amination between 4-formylindole and phenethylamine or a related synthetic strategy.

Proposed Synthetic Route:

A plausible synthetic route could involve the reaction of indole-4-carboxaldehyde with phenethylamine under reductive amination conditions. The purity and identity of the final compound must be confirmed by standard analytical techniques (NMR, LC-MS, HRMS).

Conclusion

The in vitro characterization of this compound requires a systematic and multi-faceted approach. By following the tiered strategy outlined in this guide—from primary target identification and functional characterization to monoamine transporter interaction and secondary pharmacology profiling—researchers can build a robust pharmacological profile of this novel compound. This foundational knowledge is essential for understanding its mechanism of action, predicting its potential physiological effects, and guiding any future in vivo studies and drug development efforts.

References

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

- Forn, J., & Farre, A. (1998). "In vitro" effect of some 5-hydroxy-indolalkylamine derivatives on monoamine uptake system. Journal of Neural Transmission. Supplementum, 52, 295–301.

- Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59.

- Guedes, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12903.

- Tsetsenis, T., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4849–4858.

- Pottie, E., et al. (2021). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment. Frontiers in Pharmacology, 12, 723202.

- Iftene, F., & Iftene, A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 114.

- Raffa, D., et al. (2023).

- Pottie, E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- Wang, Y., et al. (2022). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology, 96(5), 1469–1481.

- Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv.

- Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv.

- Simmler, L. D., et al. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 357(1), 134–144.

-

Innoprot. (n.d.). Serotonin Receptors. Retrieved from [Link]

-

Innoprot. (n.d.). Dopamine Receptors. Retrieved from [Link]

- Kim, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 450–459.

- Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv.

- Witek, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080.

- Kim, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(5), 450–459.

- Dinis-Oliveira, R. J. (2008). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. Current Drug Metabolism, 9(9), 929–940.

- McKenna, D. J., et al. (1990). Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens. European Journal of Pharmacology, 184(1), 113–120.

- Pinnock, R. D. (1980). In vitro measurement of brain receptors for dopamine and neuroleptics.

- Wall, S. N., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxics, 7(4), 58.

- Grandy, D. K., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 148.

- Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8089.

- Grandy, D. K. (2009). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews, 61(3), 253–263.

- van der Velden, W. J. C., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567.

- Luqman, A., et al. (2018). In Silico and in Vitro Study of Trace Amines (TA) and Dopamine (DOP) Interaction with Human Alpha 1-Adrenergic Receptor and the Bacterial Adrenergic Receptor QseC. Cellular Physiology and Biochemistry, 46(5), 2115–2126.

- Li, L., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry, 54(3), 859–868.

- Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(8), 986–995.

- Wong, E. H., et al. (2009). Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies. BMC Structural Biology, 9, 16.

- El-Naggar, M., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 13912.

- Lee, H., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(19), 5828.

- Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)

- Kumar, N., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 58–69.

- Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614.

- Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Development and Technology, 13(3).

- El-Sayed, N. N. E., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(16), 4945.

-

Royal Society of Chemistry. (2023). 20230818 Indole Synthesis SI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. "In vitro" effect of some 5-hydroxy-indolalkylamine derivatives on monoamine uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico and in Vitro Study of Trace Amines (TA) and Dopamine (DOP) Interaction with Human Alpha 1-Adrenergic Receptor and the Bacterial Adrenergic Receptor QseC | Cell Physiol Biochem [cellphysiolbiochem.com]

- 15. pubs.acs.org [pubs.acs.org]

A Hypothetical Pharmacological Profile of N-(1H-indol-4-ylmethyl)-2-phenylethanamine: An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive, albeit hypothetical, pharmacological profile of N-(1H-indol-4-ylmethyl)-2-phenylethanamine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from the broader classes of indolealkylamines and phenethylamines to construct a predictive profile. The guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded starting point for the investigation of this and structurally related novel chemical entities. We will explore potential interactions with monoaminergic systems, including serotonin and dopamine receptors and transporters, and discuss other conceivable biological activities based on the indole scaffold. Detailed hypothetical experimental protocols and data presentation frameworks are provided to guide future empirical validation.

Introduction and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and psychoactive properties[1][2][3]. Similarly, the phenethylamine backbone is characteristic of many endogenous neurotransmitters and a vast class of psychoactive compounds that modulate monoaminergic systems[4][5][6]. The compound this compound represents a unique hybrid of these two pharmacophores.

A thorough search of the scientific literature and chemical databases reveals a notable absence of published pharmacological data for this compound. This guide, therefore, takes a predictive approach, grounded in established principles of medicinal chemistry and pharmacology, to propose a potential pharmacological profile for this molecule. By dissecting the compound into its constituent indole and phenethylamine moieties, we can infer its likely biological targets and activities based on the known pharmacology of structurally related compounds.

The 4-position of the indole ring is a less common point of substitution compared to the 2, 3, and 5 positions[7]. However, compounds with substitutions at the 4-position have demonstrated significant biological activities, including potent antimitotic effects[8]. This suggests that the 4-position is a viable site for generating pharmacologically active molecules.

This guide will therefore explore the following hypothetical activities for this compound:

-

Interaction with serotonin (5-HT) receptors and transporters, a hallmark of many indolealkylamines[9][10][11].

-

Modulation of dopamine (DA) and norepinephrine (NE) transporters and receptors, a characteristic feature of phenethylamines[4][12].

-

Potential for other biological effects, such as anticancer activity, based on the broader pharmacology of indole derivatives[13].

It is crucial to emphasize that the profile presented herein is predictive and requires empirical validation. The experimental protocols outlined are designed to provide a clear roadmap for such validation studies.

Predicted Pharmacological Profile: Monoaminergic Systems

The structural combination of an indole ring and a phenethylamine tail strongly suggests that this compound will interact with various components of the monoaminergic neurotransmitter systems.

Potential Interactions with Serotonergic Systems

Indolealkylamines, such as serotonin (5-hydroxytryptamine) and psilocin, are well-known ligands for serotonin receptors[10][14]. The indole moiety of the target compound may confer affinity for various 5-HT receptor subtypes.

-

5-HT2A Receptor Affinity: Many indoleamines and phenethylamines exhibit affinity for the 5-HT2A receptor, which is a key target for psychedelic drugs[15][16][17][18]. The combination of the indole and phenethylamine structures in the target molecule makes the 5-HT2A receptor a plausible high-priority target.

-

Serotonin Transporter (SERT) Inhibition: A number of indolealkylamines have been developed as serotonin reuptake inhibitors[19]. The overall structure of this compound bears some resemblance to known SERT inhibitors, suggesting a potential for this activity.

Potential Interactions with Dopaminergic and Noradrenergic Systems

The phenethylamine core is a well-established pharmacophore for ligands of the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as for dopamine and adrenergic receptors[4][5][20].

-

Dopamine Transporter (DAT) Inhibition: Structure-activity relationship studies of β-phenethylamine derivatives have shown that various substitutions can modulate their affinity and potency as DAT inhibitors[4]. The presence of the bulky indole-4-ylmethyl group on the nitrogen of the phenethylamine core would likely influence its interaction with the DAT binding pocket.

-

Dopamine Receptor Affinity: Depending on the conformation adopted by the molecule, it may also exhibit affinity for dopamine receptor subtypes (D1-D5).

The following table presents representative binding affinities of related indolealkylamine and phenethylamine derivatives to illustrate the potential range of activities for the target compound.

| Compound Class | Target | Representative Compound | Binding Affinity (Ki, nM) | Reference |

| Indolealkylamine | 5-HT2A Receptor | Psilocin | 6.1 | [14] |

| Indolealkylamine | SERT | Indalpine | ~20 | [19] |

| Phenethylamine | DAT | Amphetamine | ~40 | [4] |

| Phenethylamine | 5-HT2A Receptor | 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 0.7 | [14] |

Note: The data in this table is for illustrative purposes and represents the activities of structurally related compounds, not the target molecule of this guide.

Predicted Signaling Pathways

Should this compound act as an agonist at the 5-HT2A receptor, it would likely activate the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium.

Caption: Hypothetical 5-HT2A receptor activation pathway.

Other Potential Biological Activities

Beyond the monoaminergic systems, the indole scaffold is associated with a range of other pharmacological effects.

Anticancer Activity: Tubulin Polymerization Inhibition

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells[8][13]. The 4-position of the indole ring has been shown to be a critical feature for the optimal potency of some antimitotic indole compounds[8]. Therefore, it is plausible that this compound could exhibit anticancer properties through a similar mechanism.

Caption: Experimental workflow for assessing anticancer activity.

Proposed Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothetical profile of this compound, a systematic series of in vitro and in vivo experiments is required.

In Vitro Receptor Binding and Transporter Inhibition Assays

Objective: To determine the binding affinity of the test compound for a panel of monoamine receptors and transporters.

Protocol:

-

Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant receptors (e.g., 5-HT2A, D2) or transporters (e.g., SERT, DAT).

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

-

Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at receptors for which it shows significant binding affinity.

Protocol (for a Gq-coupled receptor like 5-HT2A):

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A).

-

Calcium Mobilization Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

-

-

Data Analysis:

-

For agonist activity, generate concentration-response curves and calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

For antagonist activity, determine the IC50 or calculate the pA2 value from Schild analysis.

-

In Vivo Behavioral Pharmacology (Hypothetical)

Objective: To assess the in vivo effects of the compound on behaviors related to its predicted molecular targets.

Protocol (Head-Twitch Response in Mice for 5-HT2A Agonism):

-

Animals: Use male C57BL/6J mice.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a range of doses. A vehicle control group should also be included.

-

Behavioral Observation: Immediately after injection, place the mice in individual observation chambers and record the number of head twitches over a 30-minute period.

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a novel chemical entity with a structural framework that suggests a rich and complex pharmacological profile. Based on the well-established pharmacology of its indolealkylamine and phenethylamine components, it is reasonable to hypothesize that this compound will interact with monoaminergic systems, particularly serotonin and dopamine receptors and transporters. Furthermore, the presence of the indole-4-yl moiety suggests that other activities, such as anticancer effects via tubulin polymerization inhibition, should also be investigated.

The profile and experimental protocols presented in this guide are intended to serve as a robust starting point for the empirical investigation of this compound. Rigorous experimental validation is essential to confirm or refute these hypotheses and to fully elucidate the pharmacological properties of this intriguing molecule. The insights gained from such studies will not only characterize this specific compound but also contribute to the broader understanding of the structure-activity relationships of hybrid pharmacophores.

References

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Sungkyunkwan University. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics. Available at: [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. Available at: [Link]

-

PHARMACOLOGY OF INDOLEALKYLAMINES. (1958). ScienceDirect. Available at: [Link]

-

Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. (1995). PubMed. Available at: [Link]

-

Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. (2008). PMC. Available at: [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research. Available at: [Link]

-

A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (2022). JETIR. Available at: [Link]

-

Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. (2008). Current Drug Metabolism. Available at: [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. (2008). PMC. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Current Green Chemistry. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Available at: [Link]

-

Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. (2011). PubMed. Available at: [Link]

-

Substituted phenethylamine. Wikipedia. Available at: [Link]

-

Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016). ResearchGate. Available at: [Link]

-

Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. (2006). Organic Letters. Available at: [Link]

-

Phenethylamine. Wikipedia. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2021). PMC. Available at: [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2021). RSC Medicinal Chemistry. Available at: [Link]

-

Details for Phenethylamines. UNODC. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. jetir.org [jetir.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Details for Phenethylamines [unodc.org]

- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.skku.edu [pure.skku.edu]

- 17. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 18. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of privileged structures, renowned for its versatile biological activities.[1] The synthesis of novel derivatives, such as N-(1H-indol-4-ylmethyl)-2-phenylethanamine, opens new avenues for therapeutic intervention. However, before any meaningful biological assessment can occur, its molecular structure must be unequivocally confirmed. The process of structure elucidation is not merely a procedural checklist; it is a logical, deductive journey where orthogonal analytical techniques are strategically employed to build a self-validating model of the molecule.

This guide provides an in-depth, field-proven methodology for the complete structural characterization of this compound. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring that each step logically informs the next, culminating in a structure that is validated by a confluence of evidence.

The Analytical Gauntlet: A Strategic Workflow

The confirmation of a novel chemical entity is a multi-step process. Each technique provides a unique piece of the puzzle, and their combined power lies in their synergistic and cross-validating nature. The workflow is designed to move from broad, foundational data (molecular formula) to granular, connectivity-level details.

Caption: The logical workflow for structure elucidation.

Part 1: Molecular Mass and Elemental Composition via Mass Spectrometry

Expertise & Rationale: The first and most fundamental questions are "What is the molecular weight?" and "What is the elemental formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its "soft" ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺, a necessity for accurate mass determination.[2]

Expected Outcome for C₁₇H₁₈N₂:

-

Molecular Weight (Monoisotopic): 250.1470 g/mol

-

HRMS (ESI+): The experiment should yield an [M+H]⁺ ion with a measured m/z that corresponds to the calculated exact mass of C₁₇H₁₉N₂⁺ (251.1548). A deviation of less than 5 ppm from the calculated value provides high confidence in the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis: By selecting the [M+H]⁺ parent ion and subjecting it to collision-induced dissociation (CID), we can gain initial insights into the molecule's assembly. The fragmentation of indole alkaloids is a well-studied field, often involving characteristic losses.[3][4]

Predicted Major Fragmentation Pathways:

-

Benzylic Cleavage: The C-C bond between the two ethyl carbons (Cα-Cβ to the phenyl ring) is a likely cleavage point, leading to the formation of a stable tropylium ion (m/z 91).

-

Cleavage at the Amine: The bond between the indole-methylene group and the nitrogen is another probable fragmentation site, which would separate the indolemethyl moiety from the phenylethylamine portion.

Protocol 1: HRMS (ESI-TOF) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrument: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition (Positive Ion Mode):

-

Scan Range: m/z 50 - 500.

-

Source Parameters: Optimize capillary voltage (~3.5 kV), cone voltage, and desolvation gas temperature and flow to maximize the [M+H]⁺ signal.

-

Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to guarantee high mass accuracy.

-

-

Data Analysis: Determine the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition, comparing the measured mass to the theoretical mass for C₁₇H₁₉N₂⁺.

Part 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target, we are looking for definitive evidence of the N-H bonds (from both the indole and the secondary amine), aromatic rings, and aliphatic chains. The presence and nature of the N-H stretch can help distinguish between primary, secondary, and tertiary amines.[5][6][7][8][9]

Data Summary: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3400 | N-H Stretch (Indole) | Indole N-H | Sharp, medium intensity |

| ~3350 | N-H Stretch (Secondary Amine) | R₂N-H | Sharp, weak-medium intensity |

| 3100-3000 | Aromatic C-H Stretch | Phenyl & Indole Rings | Multiple sharp, weak bands |

| 3000-2850 | Aliphatic C-H Stretch | -CH₂- groups | Medium intensity bands |

| 1600, 1495, 1450 | Aromatic C=C Ring Stretch | Phenyl & Indole Rings | Medium to strong bands |

| 1335-1250 | Aromatic C-N Stretch | Indole C-N | Strong band |

| 910-665 | N-H Wag | Secondary Amine | Strong, broad band |

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Part 3: Complete Structural Assembly via NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for the de novo structure elucidation of organic molecules.[10][11] While 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, 2D NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity between different parts of the molecule, effectively building the final structure piece by piece.

¹H NMR Analysis: The Proton Skeleton

The ¹H NMR spectrum maps out all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent, non-equivalent protons.

Data Summary: Predicted ¹H NMR Chemical Shifts and Multiplicities (Predicted for CDCl₃ solvent)

| Proton Label | Moiety | Estimated δ (ppm) | Multiplicity | Integration | Rationale |

| H1 | Indole N-H | 8.1 - 8.5 | br s | 1H | Deshielded N-H proton of the indole ring.[12] |

| H2, H3 | Indole Pyrrole | 7.2 - 6.5 | m | 2H | Characteristic signals for the pyrrole part of the indole. |

| H5, H6, H7 | Indole Benzene | 7.6 - 7.0 | m | 3H | Aromatic protons of the indole's benzene ring. |

| HAr-Ph | Phenyl Ring | 7.4 - 7.2 | m | 5H | Protons of the monosubstituted phenyl ring.[13] |

| H8 | Indole-CH₂-N | ~4.0 | s | 2H | Methylene protons adjacent to the indole ring and nitrogen. |

| H9 | N-CH₂-CH₂ | ~2.9 | t | 2H | Methylene protons adjacent to nitrogen and the other ethyl carbon. |

| H10 | CH₂-Ph | ~2.8 | t | 2H | Methylene protons adjacent to the phenyl ring. |

| NH | Secondary Amine | 1.5 - 2.5 | br s | 1H | Exchangeable proton, position and shape are concentration/solvent dependent. |

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Data Summary: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Estimated δ (ppm) |

| Indole Aromatic C | 138 - 110 |

| Phenyl Aromatic C | 140 - 125 |

| Indole-C H₂-N | ~45-50 |

| N-C H₂-CH₂ | ~50-55 |

| C H₂-Ph | ~35-40 |

2D NMR: Assembling the Pieces

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).

-

Key Expected Correlations:

-

A clear cross-peak between the signals for H9 (~2.9 ppm) and H10 (~2.8 ppm), confirming the -CH₂-CH₂- ethyl fragment.

-

Cross-peaks between adjacent aromatic protons on the indole ring (H5-H6 , H6-H7 ).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated spin systems.

Caption: Key HMBC correlations confirming the molecular backbone.

-

Crucial Expected Correlations:

-

Indole to Bridge: The protons of the methylene bridge (H8 , ~4.0 ppm) must show correlations to the indole quaternary carbon C4 and its neighbors C3a and C5 . This definitively places the methylene group at the 4-position of the indole ring.

-

Bridge to Phenylethylamine: The methylene bridge protons (H8 ) should show a 3-bond correlation to the ethyl carbon C9 . Conversely, the ethyl protons (H9 ) should show a 3-bond correlation to the bridge carbon C8 . These correlations across the nitrogen atom are the final proof that connects the two major fragments of the molecule.

-

Phenylethyl Internal: The ethyl protons H10 will correlate to the ipso-carbon of the phenyl ring, confirming the attachment of the ethyl chain to the phenyl group.

-

Protocol 3: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to confirm the N-H protons (which will disappear).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135: Run a standard DEPT-135 pulse program to differentiate carbon types.

-

2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

-

-

Data Analysis:

-

Assign all proton signals based on chemical shift, integration, and multiplicity.

-

Use the HSQC spectrum to assign all protonated carbon signals.

-

Use the COSY spectrum to map out all ¹H-¹H coupling networks.

-

Meticulously analyze the HMBC spectrum to establish the long-range correlations that connect all molecular fragments, confirming the final proposed structure.

-

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is complete only when the data from every experiment converge to support a single, unambiguous structure. The HRMS data must provide an elemental formula that accounts for every signal observed in the ¹H and ¹³C NMR spectra. The functional groups identified by FTIR must be consistent with the chemical environments observed in the NMR data. Most importantly, the connectivity map derived from 2D NMR experiments must assemble these pieces into the only possible constitutional isomer. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for all subsequent research and development activities.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. Available at: [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available at: [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-